molecular formula C7H9BO2 B107895 2-Methylphenylboronic acid CAS No. 16419-60-6

2-Methylphenylboronic acid

Cat. No. B107895
CAS RN: 16419-60-6
M. Wt: 135.96 g/mol
InChI Key: NSJVYHOPHZMZPN-UHFFFAOYSA-N
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Description

2-Methylphenylboronic acid is a derivative of phenylboronic acid where a methyl group is substituted at the ortho position of the phenyl ring. This compound is part of a broader class of organoboronic acids, which are known for their utility in various organic synthesis reactions, particularly in Suzuki coupling reactions. The presence of the methyl group can influence the reactivity and stability of the boronic acid moiety.

Synthesis Analysis

The synthesis of derivatives of phenylboronic acid, such as 2-methylphenylboronic acid, often involves the use of halogenated precursors that undergo coupling reactions with organoboron reagents. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid is achieved through a multi-step reaction starting from 4-bromophenylacetic acid, which could be conceptually similar to the synthesis of 2-methylphenylboronic acid derivatives .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can exhibit diverse solid-state conformations, as seen in the case of functionalized 2-formylphenylboronic acids, which can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . The presence of substituents on the phenyl ring can lead to different molecular geometries and interactions, such as hydrogen bonding or weak carbonyl–boron interactions, which can be crucial for the compound's reactivity and function.

Chemical Reactions Analysis

2-Methylphenylboronic acid, like other phenylboronic acid derivatives, can participate in various chemical reactions. For example, 2-formylphenylboronic acids can react with secondary amines to form benzoxaboroles or boroxins , and with secondary aromatic amines in amination–reduction reactions to yield 2-(arylaminomethyl)phenylboronic compounds . The ortho-substituent on phenylboronic acids can also play a significant role in catalytic reactions, such as the dehydrative condensation between carboxylic acids and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylphenylboronic acid are influenced by the boronic acid group and the ortho-methyl substituent. The electron-withdrawing or donating nature of substituents can affect the acidity and stability of the boronic acid. For instance, the presence of an electron-withdrawing trifluoromethyl group in 5-trifluoromethyl-2-formylphenylboronic acid increases its acidity compared to its analogs . The reactivity of phenylboronic acids with polyols to form anionic complexes is another aspect of their chemical behavior, which can be studied through equilibrium constants and spectroscopic methods .

Scientific Research Applications

  • Enantioselective Recognition and Sensing : 2-Methylphenylboronic acid derivatives have been used for enantioselective recognition of amines. For instance, a compound derived from 2-Methylphenylboronic acid was found to be stable and could act as a sensor for a range of chiral amines (Ghosn & Wolf, 2011).

  • Kinetic Studies in Sugar Sensing : In a comprehensive kinetic study, 2-Methylphenylboronic acid reacted with D-fructose, providing insights into the nature of reactive boron species in sugar sensing (Suzuki et al., 2016).

  • Synthesis of Novel Compounds : 2-Methylphenylboronic acid has been involved in the synthesis of various organic compounds, contributing to a better understanding of organic reactions and the development of new synthetic methodologies. For example, it was used in the formation of diboronic acids (Coutts et al., 1970).

  • Bioorthogonal Chemistry : In a study, 2-Methylphenylboronic acid derivatives demonstrated potential for bioorthogonal coupling reactions, especially useful in protein conjugation (Dilek et al., 2015).

  • Nanoparticle Development for Drug Delivery : There's significant research on using phenylboronic acid derivatives in forming nanoparticles for drug delivery applications. For example, poly(3-acrylamidophenylboronic acid) was used to form stable nanoparticles for improving nasal adsorption of insulin (Cheng et al., 2012).

  • Catalysis in Organic Reactions : The derivatives of 2-Methylphenylboronic acid have been used as catalysts in organic synthesis, such as in dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).

  • Antimicrobial and Antifungal Activities : Some studies have explored the antimicrobial properties of phenylboronic acid derivatives. For example, 5-Trifluoromethyl-2-formylphenylboronic acid showed moderate action against Candida albicans and other bacteria (Adamczyk-Woźniak et al., 2020).

  • Applications in Experimental Oncology : Phenylboronic acid derivatives, including those related to 2-Methylphenylboronic acid, have been investigated for their potential in experimental oncology, particularly as inducers of apoptosis in cancer cells (Psurski et al., 2018).

Safety And Hazards

2-Methylphenylboronic Acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is recommended to get medical advice or attention . If it comes into contact with the skin, wash with plenty of soap and water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

(2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJVYHOPHZMZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369820
Record name 2-Methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylphenylboronic acid

CAS RN

16419-60-6
Record name 2-Methylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16419-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromotoluene (1.0 g) in dry tetrahydrofuran (50 ml) was cooled to -70° C. under an atmosphere of argon. A solution of tert-butyl lithium in pentane (1.7M, 7.6 ml) was added dropwise to the mixture whilst maintaining the temperature below -60° C. The reaction mixture was stirred at -70° C. for 0.5 hours. Trimethyl borate (0.73 ml) was added and the mixture allowed to warm to ambient temperature. The mixture was poured onto a mixture of aqueous 2M hydrochloric acid and ice, and the mixture extracted with ethyl acetate. The ethyl acetate extract was washed with brine, dried (MgSO4) and evaporated to give 2-methylphenylboronic acid as a white solid (0.48 g) which was used without further purification.
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1 g
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50 mL
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7.6 mL
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Synthesis routes and methods II

Procedure details

Nevertheless, benzophenoxazinone bromide 6a had been prepared and now required attachment with the glucose binding boronate unit. The preparation of the benzophenoxazinone coupling partner, aminophenyl boronate 10, required protection of o-tolylboronic acid 7 with neopentyl glycol to give the corresponding o-tolylboronic ester 8 in 99% yield. Boronic ester 8 was functionalized by free radical bromination using N-bromosuccinimide in carbon tetrachloride and AIBN as the initiator. The reaction conditions required heating, as well as, irradiation with a light source to give bromomethylphenyl boronate 9 in 97% yield. Subsequently, amino boronate derivative 10 was synthesized by bubbling methylamine through a etheral solution of phenyl boronate 9. Methylaminophenyl boronate 10 was isolated cleanly in 99% yield (FIG. 23).
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benzophenoxazinone bromide
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benzophenoxazinone
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aminophenyl boronate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
521
Citations
Y Suzuki, M Shimizu, T Okamoto, T Sugaya… - …, 2016 - Wiley Online Library
… with D-fructose proceeds via two parallel pathways involving the boronic acid (k 1 ) and the boronate ion (k 2 ), whereas the reactions of phenylboronic and 2-methylphenylboronic acid …
M Lautens, M Yoshida - Organic Letters, 2002 - ACS Publications
… Some results of rhodium-catalyzed reactions of various alkynyl heteroaromatic compounds with 2-methylphenylboronic acid in the presence of 3 are summarized in Table 2. In contrast …
Number of citations: 162 pubs.acs.org
L Yu, WJ Cai, T Ye, YQ Feng - Analytical and bioanalytical chemistry, 2019 - Springer
… We acquired 4-formyl-2-methylphenylboronic acid from Fluorochem Ltd. (Derbyshire, UK). … We mixed 4-formyl-2-methylphenylboronic acid (0.5 g, 3.3 mmol) with phenylamine (0.2 g, 2.1 …
Number of citations: 9 link.springer.com
M Takeuchi, K Koumoto, M Goto, S Shinkai - Tetrahedron, 1996 - Elsevier
… as a sugar and 1.2-dichloroethane as an organic phase and compared with those of a 2-methylphenylboronic acid (5) I trioctylmethylammonium chloride (TOMACJ 1 : 1 binary system. …
Number of citations: 47 www.sciencedirect.com
M Miura - Angewandte Chemie International Edition, 2004 - Wiley Online Library
… The reaction of 2,6-dimethylchlorobenzene with 2-methylphenylboronic acid 8b , 11c in the presence of Pd (0.2 mol %) afforded 2,2′,6-trimethylbiphenyl in 98 % yield after 0.2 h at 90 C…
Number of citations: 300 onlinelibrary.wiley.com
M Feuerstein, H Doucet, M Santelli - Tetrahedron Letters, 2001 - Elsevier
cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 system efficiently catalyses the Suzuki cross-coupling of sterically hindered substrates. Very high …
Number of citations: 80 www.sciencedirect.com
MW Ghosn, C Wolf - Tetrahedron, 2011 - Elsevier
… 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, 2, was prepared from 1,8-dibromonaphthalene and 4-methoxy-2-methylphenylboronic acid in four steps with 51% overall …
Number of citations: 21 www.sciencedirect.com
R Melavanki, R Kusanur, KK Sadasivuni, D Singh… - Heliyon, 2020 - cell.com
Binding interactions of boronic acid derivatives viz. 2-Methylphenylboronic acid (B1) and 3-Methoxyphenylboronic acid (B2) with mono saccharides (arabinose, fructose and galactose) …
Number of citations: 15 www.cell.com
M Yoshida, H Ueda, M Ihara - Tetrahedron letters, 2005 - Elsevier
… phenyl-substituted propargylic oxirane 1a 10 and 2-methylphenylboronic acid (2a). When a … Palladium-catalyzed coupling of propargylic oxirane 1a with 2-methylphenylboronic acid (2a…
Number of citations: 69 www.sciencedirect.com
M Feuerstein, H Doucet, M Santelli - Journal of organometallic chemistry, 2003 - Elsevier
… in the presence of benzeneboronic acid and 2-methylphenylboronic acid (Table 2, entries 1 … such as 1-naphthaleneboronic acid or 2-methylphenylboronic acid (Table 2, entries 5–9). …
Number of citations: 96 www.sciencedirect.com

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